molecular formula C27H39NO7 B049465 Migrastatin CAS No. 314245-65-3

Migrastatin

Cat. No. B049465
M. Wt: 489.6 g/mol
InChI Key: OGYMUMAKGYYNHV-IJMHZYIBSA-N
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Description

Migrastatin is an organic compound that naturally occurs in the Streptomyces platensis bacteria . It and several of its analogues, including Isomigrastatin, have shown potential in treating cancer as they inhibit the metastasis of cancer cells .


Synthesis Analysis

The first total synthesis of (+)-migrastatin, a macrolide natural product with interesting antimetastatic properties, has been accomplished . The approach utilizes a Lewis acid-catalyzed diene aldehyde condensation to install the three contiguous stereocenters and the trisubstituted (Z)-alkene of migrastatin .


Molecular Structure Analysis

The molecular structure of Migrastatin is complex, and its confirmation was based on the first total synthesis . The structure includes a macrolide ring with multiple stereocenters and a trisubstituted alkene .


Chemical Reactions Analysis

The synthesis of Migrastatin involves several chemical reactions. Key steps include a Lewis acid-catalyzed diene aldehyde condensation, an anti-selective aldol reaction, a Horner−Wadsworth−Emmons olefination, and a highly (E)-selective ring-closing metathesis .


Physical And Chemical Properties Analysis

Migrastatin is a bacterial metabolite found in Streptomyces with antimuscarinic and anticancer activities . It has a molar mass of 489.60 g/mol .

Scientific Research Applications

  • Anti-Metastatic and Anti-Invasion Properties : Migrastatin and its analogues, like macroketone, have been shown to be potent inhibitors of metastatic tumor cell migration, invasion, and metastasis. They target the actin-bundling protein fascin and interfere with cancer cell invasion and metastasis by affecting actin polymerization and contractility (Gandalovičová et al., 2017); (Chen et al., 2010).

  • Tumor Cell Migration Inhibitors : Studies have demonstrated the effectiveness of Migrastatin analogues in inhibiting tumor cell migration in in vitro assays. These compounds show promise as tumor cell migration inhibitors (Gaul et al., 2004).

  • Potent Inhibitors in Lung Cancer : Research indicates that Migrastatin and its analogs exhibit high efficacy in blocking tumor cell migration and metastasis specifically in lung cancer (Lecomte et al., 2011).

  • Potential Antitumor Effects : Migrastatin has been found to inhibit the growth of human small cell lung carcinoma cells, suggesting potential antitumor effects (Takemoto et al., 2001).

  • Enhancing Cytotoxicity of Anticancer Drugs : Migrastatin has been shown to enhance the cytotoxicity of anticancer drugs by directly inhibiting P-glycoprotein, sensitizing drug-resistant cells to anticancer drugs (Takemoto et al., 2006).

  • Antimetastatic Agent Development : Migrastatin and related compounds have demonstrated potential in the development of antimetastatic agents, making them promising candidates for human cancer treatment (Ju et al., 2009).

Safety And Hazards

While Migrastatin has shown potential in treating cancer, it’s important to note that it is still under research and not yet used in clinical practice . Therefore, its safety profile and potential hazards are not fully known.

properties

IUPAC Name

4-[(5S)-5-[(2R,3Z,5R,6S,7S,8E,12E)-6-hydroxy-7-methoxy-3,5-dimethyl-14-oxo-1-oxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO7/c1-17-14-18(2)27(35-25(32)13-8-6-5-7-12-22(34-4)26(17)33)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14-/t17-,19-,22+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYMUMAKGYYNHV-IJMHZYIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C(OC(=O)C=CCCC=CC(C1O)OC)C(C)C(=O)CCCC2CC(=O)NC(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1/C=C(\[C@H](OC(=O)/C=C/CC/C=C/[C@@H]([C@H]1O)OC)[C@H](C)C(=O)CCCC2CC(=O)NC(=O)C2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904046
Record name Migrastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Migrastatin

CAS RN

314245-65-3
Record name 4-[(5S)-5-[(2R,3Z,5R,6S,7S,8E,12E)-6-Hydroxy-7-methoxy-3,5-dimethyl-14-oxooxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314245-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Migrastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314245653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Migrastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
992
Citations
C Gaul, JT Njardarson… - Journal of the American …, 2003 - ACS Publications
The first total synthesis of (+)-migrastatin, a macrolide natural product with interesting antimetastatic properties, has been accomplished. Our concise and flexible approach utilizes a …
Number of citations: 140 pubs.acs.org
C Gaul, JT Njardarson, D Shan, DC Dorn… - Journal of the …, 2004 - ACS Publications
The first asymmetric total synthesis of (+)-migrastatin (1), a macrolide natural product with anti-metastatic properties, has been accomplished. Our concise and flexible approach utilized …
Number of citations: 214 pubs.acs.org
J Ju, SK Lim, H Jiang, B Shen - Journal of the American Chemical …, 2005 - ACS Publications
Fermentation of Streptomyces platensis NRRL18993 typically accumulated migrastation (1), dorrigocin A (2) and B (3), and 13-epi-dorrigocin A (5). Supplement of XAD-16 resin to the …
Number of citations: 64 pubs.acs.org
L Chen, S Yang, J Jakoncic, JJ Zhang, XY Huang - Nature, 2010 - nature.com
… , and synthesized migrastatin analogues such as … migrastatin analogues target the actin-bundling protein fascin to inhibit its activity. X-ray crystal structural studies reveal that …
Number of citations: 303 www.nature.com
D Shan, L Chen, JT Njardarson… - Proceedings of the …, 2005 - National Acad Sciences
… migrastatin analogues are much more potent (by 3 orders of magnitude) than the migrastatin-… Here, we have tested two synthetic migrastatin analogues, a core macroketone and a core …
Number of citations: 183 www.pnas.org
JT Njardarson, C Gaul, D Shan, XY Huang… - Journal of the …, 2004 - ACS Publications
… Synthesis of highly active migrastatin-based tumor migration cell inhibitors has been … total synthesis of migrastatin has allowed us to explore otherwise inaccessible migrastatin-derived …
Number of citations: 215 pubs.acs.org
J Ju, SR Rajski, SK Lim, JW Seo… - Journal of the …, 2009 - ACS Publications
Migrastatin (1), iso-migrastatin (5) and lactimidomycin (7) are all glutarimide-containing polyketides known for their unique structures and cytotoxic activities against human cancer cell …
Number of citations: 68 pubs.acs.org
K Nakae, Y Yoshimoto, M Ueda, T Sawa… - The Journal of …, 2000 - jstage.jst.go.jp
… properties and structure elucidation of migrastatin. Physico-chemical properties of migrastatin … Migrastatin is readily soluble in methanol, acetone, ethyl acetate, chloroform and DMSO …
Number of citations: 85 www.jstage.jst.go.jp
J Ju, SK Lim, H Jiang, JW Seo… - Journal of the American …, 2005 - ACS Publications
Iso-Migrastatin (10) has been shown to be the main natural product of Streptomyces platensis, which undergoes a facile, H 2 O-mediated rearrangement into dorrigocin A (2), 13-epi-…
Number of citations: 55 pubs.acs.org
EJ Woo, CM Starks, JR Carney, R Arslanian… - The Journal of …, 2002 - jstage.jst.go.jp
… Streptomyces platensis (strain NRRL 18993), a producer of dorrigocins, was shown to produce migrastatin, a cyclic congener of dorrigocin A previously reported from a different …
Number of citations: 105 www.jstage.jst.go.jp

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